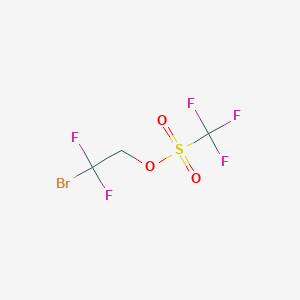

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is a synthetic reagent with a molecular weight of 293.01 . It is known for its diverse applications in various fields.

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 .Aplicaciones Científicas De Investigación

Catalyst in Acylation Reactions

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is closely related to scandium trifluoromethanesulfonate (triflate), a reagent that has demonstrated exceptional utility in acylation reactions. Scandium triflate, for example, is a highly active Lewis acid catalyst for the acylation of alcohols with acid anhydrides, facilitating the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This catalyst is particularly effective for the selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the potential utility of closely related compounds like this compound in synthetic organic chemistry (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Precursor for Synthetically Challenging Molecules

The molecule serves as an efficient precursor for generating synthetically challenging and pharmaceutically important heterocycles. For instance, bromoethyl sulfonium trifluoromethanesulfonate, a compound with structural similarities, has been used to facilitate the formation of 4-, 5-, 6-, and 7-membered heterocycles with excellent yields. This indicates the potential of this compound in synthetic applications, particularly in the creation of complex organic molecules with pharmaceutical relevance (Ahmed et al., 2013).

Inhibition of Methanogenesis

Interestingly, related compounds like 2-bromoethanesulfonate have been explored for their biological activity, specifically in inhibiting methanogenesis in microbial cultures. While this application is distinct from the requested focus on this compound's research applications, it underscores the broad utility of bromo- and trifluoromethanesulfonate derivatives in scientific research beyond their direct use in chemical synthesis (Loffler, Ritalahti, & Tiedje, 1997).

Development of New Clickable Reagents

Further, the development of new clickable reagents for SuFEx (Sulfur(VI) Fluoride Exchange) chemistry highlights the innovation potential of compounds like this compound. These reagents, with multiple addressable handles (e.g., vinyl, bromide, and sulfonyl fluoride), enrich the toolkit for constructing complex molecules, including functionalized isoxazoles with sulfonyl fluoride moieties. This demonstrates the molecule's potential role in advancing methodologies for the regioselective synthesis of functionalized organic compounds (Leng & Qin, 2018).

Propiedades

IUPAC Name |

(2-bromo-2,2-difluoroethyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWARBAIUQRCYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)

![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)

![(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone](/img/structure/B2656392.png)

![2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)